molecular formula C16H13NO2 B1289464 1-benzyl-1H-indole-6-carboxylic acid CAS No. 1030423-79-0

1-benzyl-1H-indole-6-carboxylic acid

Cat. No.: B1289464
CAS No.: 1030423-79-0
M. Wt: 251.28 g/mol
InChI Key: GUVFJEFCCHRILL-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indole-6-carboxylic acid is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of this compound consists of an indole core with a benzyl group attached to the nitrogen atom and a carboxylic acid group at the sixth position of the indole ring.

Preparation Methods

The synthesis of 1-benzyl-1H-indole-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and an appropriate ketone or aldehyde as starting materials. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The resulting indole derivative is then subjected to further functionalization to introduce the benzyl and carboxylic acid groups.

Industrial production methods for this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. These methods often require precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve the desired product efficiently.

Chemical Reactions Analysis

1-Benzyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents such as halogens, nitrating agents, or sulfonating agents.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines or esterification with alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzyl-1H-indole-6-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex indole derivatives and heterocyclic compounds. It is used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It is also used as a probe to investigate biological pathways and molecular interactions.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and design. It is used as a lead compound for the synthesis of novel pharmaceuticals targeting various diseases.

    Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Comparison with Similar Compounds

1-Benzyl-1H-indole-6-carboxylic acid can be compared with other similar indole derivatives, such as:

    1-Methyl-1H-indole-6-carboxylic acid: Similar structure but with a methyl group instead of a benzyl group. It may exhibit different biological activities and chemical reactivity.

    1-Benzyl-1H-indole-3-carboxylic acid: The carboxylic acid group is located at the third position of the indole ring. This positional isomer may have distinct properties and applications.

    1-Benzyl-2-methyl-1H-indole-6-carboxylic acid: Contains an additional methyl group at the second position of the indole ring, potentially altering its chemical and biological behavior.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity

Properties

IUPAC Name

1-benzylindole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16(19)14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVFJEFCCHRILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591694
Record name 1-Benzyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030423-79-0
Record name 1-Benzyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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